Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane
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Overview
Description
1-p-Methylphenyl-1-trimethylsiloxyethene, also known as 1-phenyl-1-trimethylsiloxyethylene, is a styrene-type silyl enol ether. It is a versatile intermediate used in various organic synthesis reactions. The compound has the molecular formula C6H5C(=CH2)OSi(CH3)3 and a molecular weight of 192.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-p-Methylphenyl-1-trimethylsiloxyethene can be synthesized through the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for 1-p-methylphenyl-1-trimethylsiloxyethene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-p-Methylphenyl-1-trimethylsiloxyethene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Formation of acetophenone or benzaldehyde derivatives.
Reduction: Formation of phenylethanol or other alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-p-Methylphenyl-1-trimethylsiloxyethene is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-p-methylphenyl-1-trimethylsiloxyethene involves its role as a silyl enol ether. The compound can act as a nucleophile in various reactions, forming stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-p-Methylphenyl-1-trimethylsiloxyethene can be compared with other similar compounds, such as:
α-(Trimethylsiloxy)styrene: Similar in structure but with different reactivity and applications.
Acetophenone enol trimethylsilyl ether: Another silyl enol ether with distinct properties and uses
The uniqueness of 1-p-methylphenyl-1-trimethylsiloxyethene lies in its specific reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
trimethyl-[1-(4-methylphenyl)ethenoxy]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-10-6-8-12(9-7-10)11(2)13-14(3,4)5/h6-9H,2H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXPVVAOJIXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453024 |
Source
|
Record name | Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54731-27-0 |
Source
|
Record name | Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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